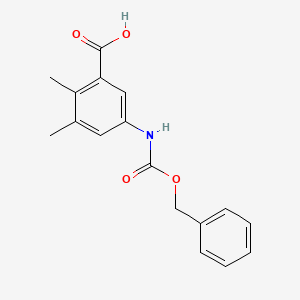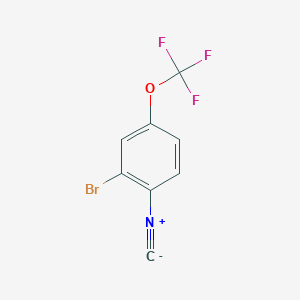
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4BrF3NO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, isocyano, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of trifluoromethoxybenzene. The trifluoromethoxybenzene is dissolved in liquid bromine with iron as a catalyst and heated to 100°C for 16 hours. The reaction mixture is then washed with hydrochloric acid, sodium bisulfite solution, and saturated sodium chloride solution. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for generating reactive intermediates, and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aromatic compound with a carbon-carbon bond formed between the benzene ring and the coupling partner .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-isocyano-4-(trifluoromethoxy)benzene is not well-documented. its reactivity is primarily due to the presence of the bromine, isocyano, and trifluoromethoxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the isocyano group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but with the bromine and trifluoromethoxy groups in different positions.
Uniqueness
The combination of bromine, isocyano, and trifluoromethoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C8H3BrF3NO |
|---|---|
Peso molecular |
266.01 g/mol |
Nombre IUPAC |
2-bromo-1-isocyano-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H |
Clave InChI |
KOBXJTRBVQTFLN-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C=C(C=C1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


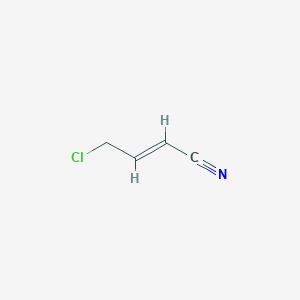
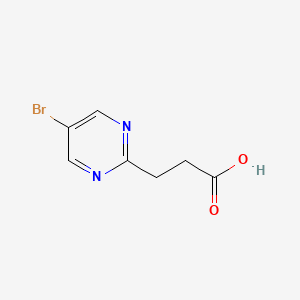
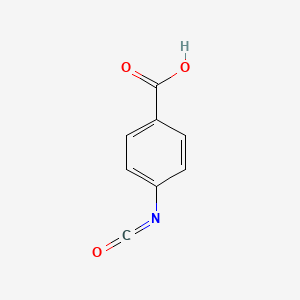

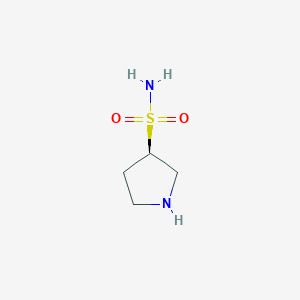
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
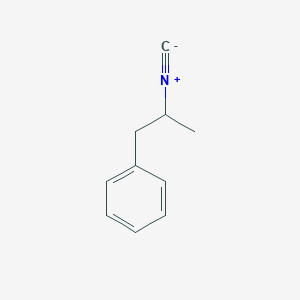
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
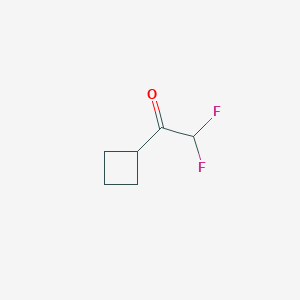
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
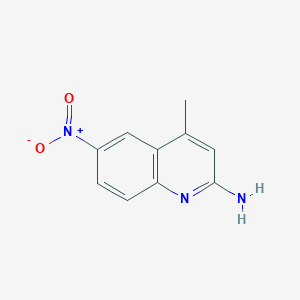
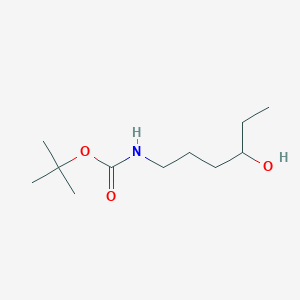
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
